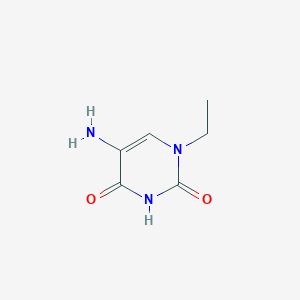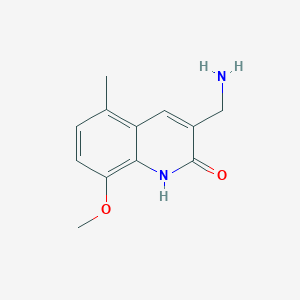
1-(1-Chlorobutan-2-yl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chlorobutan-2-yl)-3-methylbenzene is an organic compound with a unique chemical structure It consists of a benzene ring substituted with a 1-chlorobutan-2-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorobutan-2-yl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 1-chlorobutane under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chlorobutan-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 1-(1-hydroxybutan-2-yl)-3-methylbenzene.
Oxidation: Formation of 1-(1-chlorobutan-2-yl)-3-methylbenzoic acid.
Reduction: Formation of 1-(butan-2-yl)-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(1-Chlorobutan-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Chlorobutan-2-yl)-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Chlorobutan-2-yl)-2-methylbenzene
- 1-(1-Chlorobutan-2-yl)-4-methylbenzene
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
Uniqueness
1-(1-Chlorobutan-2-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. The position of the methyl group relative to the chlorobutan-2-yl group can affect the compound’s steric and electronic properties, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C11H15Cl |
|---|---|
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
1-(1-chlorobutan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-3-10(8-12)11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3 |
Clave InChI |
PTHWOBPZVDZKFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCl)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


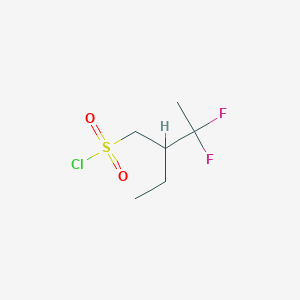
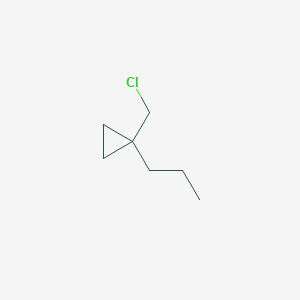
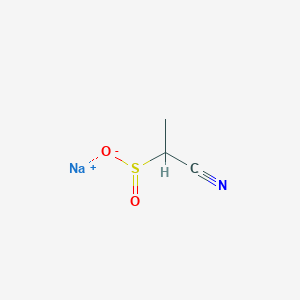
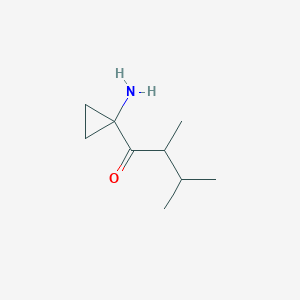
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)

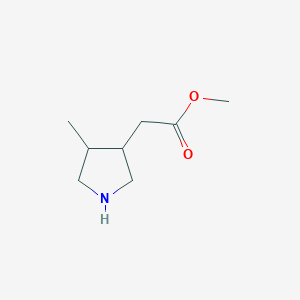
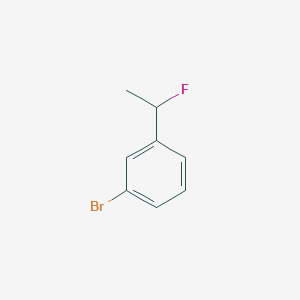
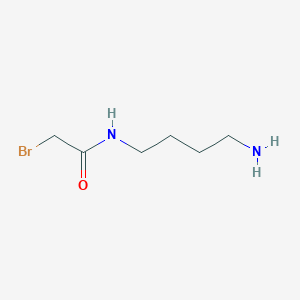
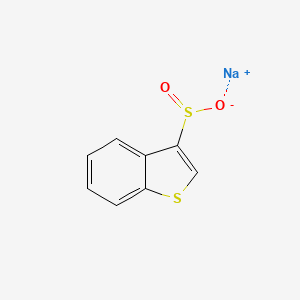
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
